3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine
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Overview
Description
3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine is an organic compound that belongs to the class of substituted phenylamines These compounds are characterized by the presence of an amine group attached to a phenyl ring, which is further substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine atoms onto the phenyl ring through electrophilic aromatic substitution.
Etherification: Attachment of the methoxy-propoxy group via nucleophilic substitution or Williamson ether synthesis.
Amination: Introduction of the amine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or hydroxyl derivatives.
Reduction: Reduction of the bromine or fluorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions at the phenyl ring or amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoro-phenylamine: Lacks the methoxy-propoxy group.
4-(3-Methoxy-propoxy)-phenylamine: Lacks the bromine and fluorine substituents.
3-Bromo-4-(3-methoxy-propoxy)-phenylamine: Lacks the fluorine substituent.
Uniqueness
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Biological Activity
3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to synthesize available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom and a fluorine atom as halogen substituents on a phenyl ring, along with a methoxy-propoxy side chain. The presence of these functional groups is significant for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Activity : Many halogenated compounds demonstrate cytotoxic effects against cancer cell lines by interfering with microtubule dynamics.
- Anti-inflammatory Effects : Certain derivatives have shown promise in inhibiting inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Activity
A study exploring the effects of halogenated phenylamines revealed that compounds with similar structures can significantly inhibit cancer cell proliferation. For instance, derivatives showed sub-micromolar cytotoxicity against human tumor cell lines such as HeLa and MCF7. The mechanism involves disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF7 | TBD | Microtubule disruption |
4-Bromo-2,5-dimethoxyphenyl series | HeLa | <0.1 | Tubulin targeting |
Anti-inflammatory Activity
Another aspect of its biological profile involves the inhibition of inflammatory cytokines. Compounds structurally related to this compound have been shown to inhibit TLR3 signaling pathways in human airway epithelial cells, reducing the expression of pro-inflammatory genes such as IL-6 and CIG5 .
Compound | Inhibition Rate (%) | Target Gene |
---|---|---|
This compound | TBD | IL-6 |
Related Compound X | 86% | CIG5 |
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been documented to bind at the colchicine site on tubulin, inhibiting microtubule polymerization.
- Cytokine Inhibition : The compound may modulate signaling pathways involved in inflammation, particularly through TLR-mediated pathways.
Properties
IUPAC Name |
3-bromo-5-fluoro-4-(3-methoxypropoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO2/c1-14-3-2-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLJXHADYLXLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1Br)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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